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Abstract

Psi-DOM (y-DOM), or 2,6-dimethoxy-4-methylamphetamine, is a lesser-known psychedelic
phenethylamine and a positional isomer of the well-characterized hallucinogen DOM (2,5-
dimethoxy-4-methylamphetamine). First synthesized and described by Alexander Shulgin, its
primary mechanism of action is understood to be agonist activity at serotonin 5-HT2 subclass
receptors, particularly the 5-HT2a subtype, which is the canonical target for classical
psychedelics. This document provides a comprehensive technical overview of the theoretical
psychoactive effects of -DOM, based on available preclinical data. It details its
pharmacodynamic profile, including receptor binding affinities and functional potencies, and
outlines the canonical signaling pathways involved. Furthermore, this guide presents detailed
experimental protocols for the key assays used to characterize compounds of this class and
summarizes its psychoactive properties as reported in preclinical models and human
bioassays. All quantitative data are presented for direct comparison with its structural isomer,
DOM, to provide context for its pharmacological profile.

Introduction

Psi-DOM (y-DOM), also known as Z-7, is a structural isomer of DOM, with the methoxy group
at the 5-position of the phenyl ring relocated to the 6-position.[1] This seemingly minor
structural modification results in a distinct pharmacological profile, most notably a reduction in
potency compared to DOM.[1][2] Like other psychedelic phenethylamines, the psychoactive
effects of P-DOM are primarily mediated by its interaction with the serotonin 5-HT2a receptor.[1]
Understanding the structure-activity relationships of such isomers is critical for the rational
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design of novel psychoactive compounds and for elucidating the specific receptor interactions
that govern the psychedelic experience. This whitepaper synthesizes the available data on (-
DOM to serve as a foundational resource for researchers in pharmacology and drug
development.

Pharmacodynamics

The primary molecular targets for )-DOM are serotonin receptors of the 5-HT2 subclass. Its
psychoactive effects are attributed to its agonist activity at the 5-HTz2a receptor, which is
consistent with other classical hallucinogens.

Receptor Binding Affinity and Functional Potency

Quantitative analysis reveals that -DOM binds to human 5-HT2a and 5-HT2C receptors with
moderate affinity. Its affinity for the 5-HT2a receptor is approximately 2.6- to 3.5-fold lower than
that of its isomer, DOM.[1] Functional assays measuring Gg-mediated calcium mobilization
confirm that ¢-DOM acts as a full agonist at these receptors. The following tables summarize
the key pharmacodynamic parameters.

Table 1: Receptor Binding Affinities (Ki) of y-DOM and DOM

Compound Receptor Ki (nM) Reference(s)
y-DOM h5-HT2a 170 [1]

h5-HT2C 50 [1]

h5-HT1a >10,000

| DOM | h5-HTza | 49 - 351 |[1] |

Ki values represent the concentration of the ligand that binds to 50% of the receptors in a
competition binding assay. A lower Ki value indicates higher binding affinity.

Table 2: Receptor Functional Potencies (ECso) of y-DOM and DOM
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Compound Receptor Assay Type ECso (nM)
Y-DOM h5-HT2a Calcium Flux 340
h5-HT2C Calcium Flux 62

| DOM | h5-HT2a | Calcium Flux | 533 |

ECso values represent the concentration of the agonist that produces 50% of the maximal
response. A lower ECso value indicates higher potency.

Predicted Signaling Pathway

Activation of the 5-HT2a receptor by an agonist such as Y-DOM initiates a well-characterized
intracellular signaling cascade. The receptor is primarily coupled to the Gg/11 family of G-
proteins. This interaction triggers a sequence of events leading to an increase in intracellular
calcium, which is a hallmark of 5-HT2a receptor activation.
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Caption: Canonical 5-HT2a Gqg/11 signaling pathway activated by {-DOM.

Theoretical Psychoactivity and Behavioral Effects
Human Bioassay Reports

Information on human use, first reported by Alexander Shulgin in his book PiIHKAL
(Phenethylamines | Have Known and Loved), indicates that y-DOM is orally active with a
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dosage range of 15 to 25 mg and a duration of 6 to 8 hours.[1] The qualitative effects are
reported to include introspection, closed-eye imagery, and feelings of being "stoned" or
"spacey."[1] Notably, the visual effects were described as less intense than might be expected
from the overall intensity of the experience.[1] Physical effects included muscle tremors,
palpitations, and diarrhea.[1]

Preclinical Behavioral Models

In preclinical studies, -DOM has been evaluated using rodent drug discrimination paradigms.
This model is considered a reliable predictor of subjective effects in humans. In these tests, -
DOM fully substitutes for other known serotonergic hallucinogens such as LSD and 5-MeO-
DMT.[1] This indicates that it produces similar interoceptive cues and is likely to share a similar
subjective psychoactive profile. Conversely, it did not substitute for a 5-HT1a receptor agonist,
confirming its primary activity is not mediated by that receptor subtype.[1]

Experimental Protocols

The characterization of P-DOM relies on a standard workflow of in-vitro and in-vivo assays
common in psychoactive drug research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Theoretical Psychoactive Effects of Psi-DOM: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3063821#theoretical-psychoactive-effects-of-psi-
dom]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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